Roxindole hydrochloride
Overview
Description
EMD 38362, also known as Roxindole hydrochloride, is a compound that acts as a potent agonist at dopamine autoreceptors. It has a high affinity for the D2-like subtype in the low nanomolar range.
Mechanism of Action
- Roxindole hydrochloride is a dopaminergic and serotonergic drug originally developed by Merck KGaA for the treatment of schizophrenia .
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Roxindole Hydrochloride acts as an agonist at several receptors . It has affinity for D2, D3, D4, and 5-HT1A receptors . At D2 and possibly D3 receptors, this compound is a partial agonist with preferential actions at autoreceptors . It also inhibits 5-HT uptake and is an antidepressant in vivo .
Cellular Effects
This compound can improve symptoms like shaking (tremors), slowness, and stiffness . It may also decrease the number of episodes of not being able to move . These effects are likely due to its action on dopamine and serotonin receptors, which play crucial roles in motor control and mood regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist at D2, D3, D4, and 5-HT1A receptors . This means it binds to these receptors and activates them, leading to a biological response. It also inhibits the reuptake of serotonin, increasing the amount of this neurotransmitter available in the synaptic cleft .
Metabolic Pathways
Given its actions on dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .
Subcellular Localization
Given its actions on membrane-bound receptors such as the dopamine and serotonin receptors, it is likely that it localizes to the cell membrane where these receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMD 38362 involves the preparation of indolylbutylamine derivatives. The process typically includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative is then alkylated to introduce the butylamine side chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of EMD 38362 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
EMD 38362 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert EMD 38362 into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the butylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EMD 38362. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
EMD 38362 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dopamine agonists.
Biology: Investigated for its effects on dopamine receptors and neurotransmitter release.
Medicine: Explored as a potential treatment for schizophrenia, depression, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
Comparison with Similar Compounds
Similar Compounds
BHT 920: Another dopamine agonist with similar presynaptic activity.
Apomorphine: A well-known dopamine agonist used in the treatment of Parkinson’s disease.
3-PPP: A compound with both presynaptic and postsynaptic activity on dopamine receptors.
Uniqueness of EMD 38362
EMD 38362 is unique due to its high selectivity and potency at dopamine autoreceptors. Unlike some other dopamine agonists, it has minimal postsynaptic activity, making it particularly useful for targeting presynaptic dopamine regulation without significant side effects .
Properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPVNSWLLJECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042605 | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108050-82-4 | |
Record name | Roxindole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXINDOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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